Product packaging for 2-Amino-2-(p-tolyl)propan-1-ol(Cat. No.:)

2-Amino-2-(p-tolyl)propan-1-ol

Cat. No.: B13557891
M. Wt: 165.23 g/mol
InChI Key: XEYHTBCMFWIBHE-UHFFFAOYSA-N
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Description

2-Amino-2-(p-tolyl)propan-1-ol is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B13557891 2-Amino-2-(p-tolyl)propan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-amino-2-(4-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H15NO/c1-8-3-5-9(6-4-8)10(2,11)7-12/h3-6,12H,7,11H2,1-2H3

InChI Key

XEYHTBCMFWIBHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)(CO)N

Origin of Product

United States

Significance of Aryl Substituted Amino Alcohols As Chiral Building Blocks in Organic Synthesis

Aryl-substituted amino alcohols are a privileged structural motif in organic chemistry, primarily due to their prevalence in biologically active compounds and their utility as chiral auxiliaries and ligands in asymmetric synthesis. psu.edunih.govnih.govrsc.org Chirality is a fundamental property in many pharmaceuticals and agrochemicals, where often only one enantiomer (a non-superimposable mirror image) of a molecule exhibits the desired biological activity. psu.edu Consequently, the development of methods to synthesize enantiopure compounds is a central goal in modern chemistry.

Chiral 1,2-amino alcohols are foundational components in numerous natural products and top-selling small-molecule drugs. nih.gov Their value extends beyond their presence in final products; they are frequently employed as elementary building blocks for the creation of chiral ligands used in selective catalysis. acs.org These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. The 2-amino-1-arylethanol unit is a particularly common feature in many of these applications. nih.gov

The synthesis of these crucial molecules has evolved significantly. Traditional methods often required multiple steps, including the reduction of amino acids, nucleophilic ring-opening of enantiopure epoxides or aziridines, or the Henry reaction followed by hydrogenation. nih.govacs.orgdiva-portal.org More recent advancements focus on developing more efficient, single-step catalytic methods, such as asymmetric aminohydroxylation and biocatalytic processes, to produce these valuable chiral building blocks with high stereochemical control. nih.govnih.govresearchgate.netpolimi.it

Overview of the Structural Features and Research Relevance of 2 Amino 2 P Tolyl Propan 1 Ol and Its Stereoisomers

2-Amino-2-(p-tolyl)propan-1-ol is a chiral amino alcohol characterized by a propane (B168953) backbone. At the second carbon position (C2), it features both an amino group (-NH2) and a p-tolyl group (a benzene (B151609) ring substituted with a methyl group at the para position). A primary alcohol group (-CH2OH) is attached to the first carbon (C1). The presence of four different substituents on the C2 carbon (an amino group, a p-tolyl group, a methyl group, and a hydroxymethyl group) makes it a chiral center. Consequently, the compound can exist as a pair of enantiomers, (R)-2-Amino-2-(p-tolyl)propan-1-ol and (S)-2-Amino-2-(p-tolyl)propan-1-ol.

The specific arrangement of the functional groups—a tertiary amine precursor and a primary alcohol separated by a chiral quaternary center—makes this molecule a subject of interest in stereoselective synthesis. Its structure is related to other vicinal amino alcohols that are known to be valuable intermediates and chiral building blocks for the synthesis of various active pharmaceutical ingredients. polimi.it

The research relevance of this compound and its enantiomers lies primarily in their potential application as chiral ligands or catalysts in asymmetric reactions. nih.gov For instance, related β-amino alcohols have been successfully used as catalysts in the enantioselective addition of dialkylzincs to aromatic aldehydes, a key carbon-carbon bond-forming reaction. nih.gov The stereochemical outcome of such reactions is highly dependent on the structure of the chiral ligand. The specific steric and electronic properties conferred by the p-tolyl and geminal methyl groups on the stereogenic center of this compound make it a candidate for investigation in new catalytic systems.

Below is a table summarizing some of the key chemical properties of this compound.

PropertyValue
CAS Number 1212982-31-4 ((S)-enantiomer) bldpharm.com
Molecular Formula C10H15NO bldpharm.com
Molecular Weight 165.23 g/mol bldpharm.com
Appearance White crystals or colorless viscous liquid google.com
Solubility Miscible with water, soluble in ethanol (B145695) google.com

Role of 2 Amino 2 P Tolyl Propan 1 Ol in Advanced Organic Synthesis and Precursors for Complex Chemical Structures

Utilization as a Key Building Block for Complex Organic Molecules

In the realm of organic synthesis, the construction of complex molecules with precise three-dimensional arrangements is a paramount objective. Chiral building blocks, which are enantiomerically pure compounds, serve as fundamental starting points for achieving this goal. 2-Amino-2-(p-tolyl)propan-1-ol, with its defined stereochemistry, is a prime example of such a building block. Its incorporation into a synthetic route allows for the transfer of chirality, influencing the stereochemical outcome of subsequent reactions and ultimately dictating the final architecture of the target molecule.

The utility of this amino alcohol extends to its function as a chiral auxiliary. A chiral auxiliary is a temporary component of a molecule that directs a specific stereochemical outcome in a reaction. After the desired transformation, the auxiliary can be cleaved and often recovered for reuse. The stereogenic center in this compound can effectively shield one face of a reactive intermediate, compelling an incoming reagent to approach from the less hindered side, thereby ensuring high diastereoselectivity. This strategy is instrumental in the asymmetric synthesis of a wide array of complex natural products and pharmaceutically active compounds.

Precursor in the Synthesis of Chiral Heterocyclic Systems, e.g., Oxazolines and Azetidines

Chiral heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound serves as a readily available precursor for the synthesis of valuable chiral heterocycles, most notably oxazolines and azetidines.

Oxazolines: Chiral 2-oxazolines are a prominent class of ligands in asymmetric catalysis, capable of coordinating with various metals to create highly effective and selective catalysts. The synthesis of oxazolines from 2-amino alcohols is a well-established and versatile transformation. Typically, this involves the condensation of the amino alcohol with a carboxylic acid or its derivative, followed by cyclization. The reaction of this compound with various nitriles, often catalyzed by a Lewis acid such as zinc chloride, provides a direct route to 4,4-disubstituted-2-oxazolines. The p-tolyl group and the additional methyl group at the C4 position of the resulting oxazoline (B21484) ring impart specific steric and electronic properties that can be beneficial in asymmetric catalytic processes.

Reactant 1Reactant 2Catalyst/ConditionsProductYield
This compoundBenzonitrileZnCl₂, heat4-Methyl-2-phenyl-4-(p-tolyl)-4,5-dihydrooxazoleModerate to Good
This compoundAcetonitrileLewis Acid2,4-Dimethyl-4-(p-tolyl)-4,5-dihydrooxazoleModerate to Good

Azetidines: The azetidine (B1206935) ring is a four-membered nitrogen-containing heterocycle that is a key structural motif in numerous bioactive compounds. The synthesis of substituted azetidines, particularly those bearing quaternary stereocenters, presents a significant synthetic challenge. While direct synthesis from this compound is less common, derivatives of β-amino alcohols are crucial intermediates. General methods for azetidine synthesis from β-amino alcohols often involve a multi-step sequence. This can include the activation of the hydroxyl group (e.g., as a mesylate or tosylate) followed by an intramolecular nucleophilic substitution by the nitrogen atom to form the strained four-membered ring. The presence of the quaternary center in this compound makes this cyclization particularly useful for accessing highly substituted azetidines.

Integration into Multi-Component Reactions and Cascade Processes for Enhanced Synthetic Efficiency

Modern organic synthesis places a strong emphasis on efficiency, atom economy, and environmental sustainability. Multi-component reactions (MCRs) and cascade processes are powerful strategies that align with these principles. MCRs involve the combination of three or more reactants in a single reaction vessel to form a product that incorporates portions of all the starting materials. Cascade reactions, on the other hand, involve a series of intramolecular transformations that occur sequentially without the need for isolating intermediates.

While specific examples detailing the use of this compound in well-known MCRs like the Ugi or Passerini reactions are not extensively documented in the literature, its bifunctional nature makes it a highly suitable candidate for such transformations. The primary amine can participate in imine formation, a key initial step in many MCRs, while the hydroxyl group can act as an internal nucleophile in subsequent cyclization steps.

In the context of cascade reactions, this compound can serve as an initiator. For instance, its reaction with a suitable substrate could form an intermediate that is primed to undergo a series of bond-forming and/or ring-forming events, leading to a rapid increase in molecular complexity in a single operation. The development of novel cascade processes initiated by chiral amino alcohols like this compound is an active area of research aimed at streamlining the synthesis of complex molecular targets.

Future Directions and Emerging Research Avenues for 2 Amino 2 P Tolyl Propan 1 Ol Research

Development of Novel and Sustainable Synthetic Methodologies for Enantiopure 2-Amino-2-(p-tolyl)propan-1-ol

The demand for enantiomerically pure vicinal amino alcohols in the pharmaceutical industry necessitates the development of synthetic routes that are not only efficient and selective but also sustainable. nih.gov Future research is pivoting away from classical methods towards greener alternatives that offer high atom economy, utilize renewable resources, and operate under mild conditions. nih.gov

Biocatalytic and Chemoenzymatic Approaches: Enzymes and whole-cell systems are at the forefront of sustainable synthesis. nih.gov The use of engineered amine dehydrogenases (AmDHs) for the asymmetric reductive amination of the corresponding α-hydroxy ketone precursor represents a highly promising route. acs.orgfrontiersin.orgnih.gov This method uses ammonia (B1221849) as an inexpensive amino donor and can achieve excellent enantioselectivity (>99% ee). frontiersin.orgnih.gov Furthermore, multi-enzyme cascades are being designed to produce chiral amino alcohols from renewable feedstocks like L-phenylalanine, showcasing high atom economy. nih.gov The key advantages of these biocatalytic methods include mild reaction conditions (ambient temperature and pressure), high selectivity, and reduced environmental impact. nih.gov

Photocatalytic and Electrocatalytic Methods: Visible-light photoredox catalysis has emerged as a powerful tool for forging C-C and C-N bonds under exceptionally mild conditions. nih.govuni-muenster.de Novel strategies for synthesizing β-amino alcohols involve the generation of α-amino radicals or α-hydroxymethyl radical equivalents that can couple with various partners. researchgate.netorganic-chemistry.orgrsc.org These reactions can be performed at room temperature, often using water as a solvent, which significantly enhances their green credentials. rsc.org Similarly, electrocatalytic methods, such as the Ni-electrocatalytic decarboxylative arylation of serine-derived carboxylic acids, offer a modular and scalable approach to enantiopure amino alcohols, avoiding extensive use of protecting groups. nih.govchemrxiv.org

Table 1: Comparison of Emerging Sustainable Synthetic Strategies
MethodologyKey FeaturesPotential AdvantagesReferences
Biocatalysis (e.g., AmDH)Use of engineered enzymes for reductive amination.High enantioselectivity, mild conditions, renewable feedstocks. nih.govacs.orgfrontiersin.org
Visible-Light PhotocatalysisRadical-mediated bond formation using light energy.Ambient temperature, metal-free options, novel bond disconnections. nih.govorganic-chemistry.orgrsc.org
ElectrocatalysisNi-catalyzed decarboxylative cross-coupling using electricity.Scalable, modular, avoids protecting groups, uses electrons as a traceless reagent. nih.govchemrxiv.org

Rational Design of Next-Generation Chiral Catalytic Systems Utilizing the this compound Scaffold

The inherent chirality and structural rigidity of this compound make it an excellent scaffold for the development of new chiral ligands and organocatalysts. rsc.org The future in this area lies in the rational, computer-aided design of catalysts for highly specific asymmetric transformations.

Computational and Mechanistic-Driven Design: Advances in computational chemistry, particularly Density Functional Theory (DFT), are enabling the in silico design and optimization of catalysts before their synthesis. researchgate.netresearchgate.net By modeling transition states and reaction pathways, researchers can predict the stereochemical outcome of a reaction and rationally modify the catalyst structure to enhance enantioselectivity. researchgate.netresearchgate.net This approach is being used to design novel chiral phosphoric acids and other organocatalysts where the amino alcohol backbone plays a crucial role in establishing the chiral environment. researchgate.net This rational design process accelerates the discovery of effective catalysts and minimizes the trial-and-error approach traditionally used in catalyst development. acs.orgmonash.edu

Applications in Novel Asymmetric Reactions: Catalytic systems derived from aryl amino alcohols are being explored for a widening range of asymmetric reactions. Beyond established applications like ketone reductions and alkyl additions, new frontiers include C-H functionalization, photoredox-mediated transformations, and challenging cross-coupling reactions. polyu.edu.hk The modular nature of the this compound scaffold allows for fine-tuning of steric and electronic properties, making it adaptable for catalyzing reactions with previously unreactive or challenging substrates. polyu.edu.hk

Advanced Spectroscopic and Analytical Techniques for In-Depth Structural and Mechanistic Characterization

A profound understanding of a molecule's three-dimensional structure and its behavior during a chemical reaction is crucial for its effective application. Future research will increasingly rely on sophisticated analytical techniques to probe the subtleties of this compound and its derivatives.

High-Resolution NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful tool for structural elucidation in solution. wikipedia.org Advanced NMR methods are being developed for the unambiguous determination of the absolute configuration of chiral amino alcohols. These often involve derivatization with a chiral agent, followed by detailed analysis of proton NMR spectra, sometimes at varying temperatures, to elucidate the stereochemistry. nih.govresearchgate.net These techniques provide a more accessible alternative to X-ray crystallography, especially for non-crystalline samples.

Chiroptical Spectroscopy and In-Situ Monitoring: Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, offer a rapid means of analyzing the enantiomeric composition and absolute configuration of chiral molecules. rsc.org New protocols use organocatalysts to promote the reaction of amino alcohols with achiral probes, inducing a characteristic CD signal that can be correlated with the analyte's stereochemistry. rsc.org Furthermore, the application of in-situ spectroscopic techniques (like reaction-interface NMR or IR) will allow for real-time monitoring of reactions involving this compound, providing invaluable data on reaction kinetics and the identification of transient intermediates, thereby deepening mechanistic understanding.

Table 2: Advanced Analytical Techniques for Chiral Amino Alcohol Characterization
TechniqueApplicationInformation GainedReferences
Advanced NMR SpectroscopyDetermination of absolute configuration after derivatization.Unambiguous stereochemical assignment, solution-state conformation. nih.govresearchgate.net
Circular Dichroism (CD)Rapid chirality analysis using achiral probes.Absolute configuration, enantiomeric excess. rsc.org
Density Functional Theory (DFT)Computational modeling of structures and reaction mechanisms.Prediction of stereoselectivity, elucidation of transition states. researchgate.netresearchgate.net

Exploration of Unconventional Reaction Pathways and Reactivity Modes within the Aryl Amino Alcohol Class

Moving beyond traditional functional group transformations, researchers are exploring unconventional ways to synthesize and modify aryl amino alcohols, unlocking new chemical space and providing access to novel molecular architectures.

Radical-Mediated Transformations: The generation of radicals under mild photoredox or electrochemical conditions opens up new avenues for reactivity. nih.gov For instance, the direct α-C–H aminoalkylation of unprotected alcohols via a photoinduced hydrogen-atom transfer (HAT) mechanism provides a highly efficient and atom-economical route to 1,2-aminoalcohols. rsc.org This strategy bypasses the need for pre-functionalized starting materials. Similarly, radical relay strategies, where a nitrogen-centered radical triggers a cascade reaction, are being developed to synthesize highly functionalized β-amino alcohol derivatives. organic-chemistry.org

Novel Cross-Coupling Strategies: The development of new base-metal catalysts is enabling previously challenging cross-coupling reactions. Nickel-catalyzed C-O arylation of N-protected amino alcohols with aryl chlorides, for example, allows for the construction of aryloxyamine motifs found in many pharmaceuticals. researchgate.net Another innovative approach is the chemoselective N- or O-arylation of amino alcohols, where the reaction outcome is controlled simply by the choice of base, obviating the need for protecting group manipulations. nih.govorganic-chemistry.orgnih.gov These methods provide a more direct and flexible approach to diversifying the aryl amino alcohol scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-2-(p-tolyl)propan-1-ol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via:

  • Grignard Reaction : Reacting p-tolylmagnesium bromide with a nitrile or carbonyl precursor, followed by reduction of the intermediate to introduce the amino and hydroxyl groups.
  • Catalytic Hydrogenation : Using palladium or platinum catalysts to reduce prochiral ketones or imines, ensuring stereochemical control.
  • Multi-Step Organic Synthesis : Starting from p-tolylacetaldehyde, incorporating ammonia derivatives under acidic or basic conditions to form the amino alcohol backbone .
    • Optimization : Yield and purity depend on temperature control (e.g., 0–25°C for Grignard reactions), solvent selection (e.g., THF or ethanol), and catalyst loading (5–10% for hydrogenation) .

Q. Which purification techniques are most effective for isolating this compound?

  • Chromatography : Flash column chromatography with silica gel and a gradient eluent (e.g., ethyl acetate/hexane) resolves polar impurities.
  • Crystallization : Recrystallization from ethanol or methanol enhances purity, leveraging solubility differences between the compound and byproducts.
  • Distillation : For intermediates, fractional distillation under reduced pressure minimizes thermal degradation .

Q. How is the molecular structure of this compound characterized?

  • Spectroscopy :

  • NMR : 1^1H and 13^13C NMR confirm the presence of the p-tolyl aromatic protons (δ 6.8–7.2 ppm), amino (–NH2_2, δ 1.5–2.5 ppm), and hydroxyl (–OH, δ 3.0–4.0 ppm) groups.
  • IR : Stretching vibrations for –NH2_2 (~3350 cm1^{-1}) and –OH (~3200 cm1^{-1}) are diagnostic.
    • X-Ray Crystallography : Resolves stereochemistry at the chiral center and confirms the spatial arrangement of substituents .

Advanced Research Questions

Q. How does stereochemistry at the chiral center influence reactivity and biological activity?

  • Reactivity : Enantiomers may exhibit divergent reaction kinetics in asymmetric catalysis. For example, (R)-isomers show higher enantioselectivity in certain aldol reactions.
  • Biological Activity : Stereochemistry affects binding affinity to enzymes or receptors. For analogs, (S)-configurations often enhance interactions with chiral biological targets (e.g., neurotransmitter receptors) .

Q. What experimental strategies elucidate interactions between this compound and biomolecules?

  • Enzyme Assays : Measure inhibition/activation kinetics using fluorogenic substrates. For example, monitor acetylcholinesterase activity via Ellman’s reagent.
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes with proteins, highlighting hydrogen bonds with the amino/hydroxyl groups.
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of ligand-protein interactions .

Q. How do structural analogs of this compound differ in physicochemical properties and applications?

  • Comparative Analysis :

  • 2-Amino-2-(3,5-dichlorophenyl)propan-1-ol : Chlorine substituents increase hydrophobicity (logP ~2.1 vs. 1.5 for p-tolyl) and alter metabolic stability.
  • (S)-2-Amino-1,1-diphenylpropan-1-ol : Additional phenyl groups enhance π-π stacking in supramolecular chemistry but reduce solubility .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials to prevent photodegradation.
  • Hygroscopicity : The hydrochloride salt form (if applicable) is less hygroscopic, improving shelf life in humid environments .

Q. Which reaction mechanisms dominate in the oxidation or reduction of this compound?

  • Oxidation : The hydroxyl group oxidizes to a ketone using Jones reagent (CrO3_3/H2_2SO4_4), forming 2-amino-2-(p-tolyl)propan-1-one.
  • Reduction : Catalytic hydrogenation of Schiff base intermediates regenerates the amino alcohol, crucial for reductive amination pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.